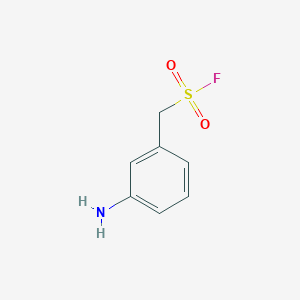

(3-Aminophenyl)methanesulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJCISFPCDZFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminophenyl Methanesulfonyl Fluoride and Its Analogues

Established Synthetic Pathways to Aryl Sulfonyl Fluorides

The construction of the aryl sulfonyl fluoride (B91410) group is a cornerstone of modern organofluorine chemistry. mdpi.com A number of reliable methods have been developed, starting from readily available precursors.

General Principles of Sulfonyl Fluoride Synthesis

The synthesis of aryl sulfonyl fluorides can be approached from several key starting materials, including sulfonic acids, sulfonyl chlorides, aryl halides, and Grignard reagents. Each of these methods offers distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

One of the most traditional and straightforward methods involves the fluorination of sulfonyl chlorides . This reaction is typically achieved by treating the corresponding aryl sulfonyl chloride with a fluoride source such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) ether to enhance the solubility and reactivity of the fluoride salt. mdpi.com

Another common strategy begins with sulfonic acids or their salts . These can be converted to sulfonyl fluorides in a one-pot, two-step procedure. This typically involves the in-situ formation of a sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by fluoride exchange with a reagent such as potassium bifluoride (KHF₂). mdpi.com More direct deoxyfluorination approaches using reagents like Xtalfluor-E® have also been developed, allowing for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl sulfonyl fluorides from aryl halides . In these methods, an aryl bromide or iodide is coupled with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an intermediate sulfinate. This intermediate is then treated in situ with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield the desired aryl sulfonyl fluoride. researchgate.netresearchgate.net

Furthermore, Grignard reagents can be utilized for the direct synthesis of sulfonyl fluorides. The reaction of an aryl magnesium bromide with sulfuryl fluoride (SO₂F₂) provides a direct route to the corresponding aryl sulfonyl fluoride. mdpi.com

The following table summarizes these established synthetic pathways:

| Starting Material | Key Reagents | Description |

| Aryl Sulfonyl Chlorides | Potassium Fluoride (KF), 18-crown-6 ether | A classic halogen exchange reaction to replace the chloride with fluoride. |

| Sulfonic Acids/Sulfonates | Cyanuric chloride, Potassium bifluoride (KHF₂) | A one-pot, two-step process involving in-situ formation of the sulfonyl chloride followed by fluorination. |

| Aryl Halides (Bromides/Iodides) | Palladium catalyst, DABSO, NFSI | A palladium-catalyzed sulfonylation followed by in-situ fluorination of the resulting sulfinate. |

| Grignard Reagents | Sulfuryl Fluoride (SO₂F₂) | A direct method involving the reaction of an organometallic reagent with a source of the sulfonyl fluoride group. |

Approaches for Incorporating the Aminophenyl Moiety

The presence of the amino group in (3-Aminophenyl)methanesulfonyl fluoride introduces specific challenges and considerations into the synthetic strategy. The nucleophilic nature of the amino group can interfere with many of the reagents used in sulfonyl fluoride synthesis. Therefore, two main approaches are generally considered: the use of a starting material that already contains the aminophenyl group, or the introduction of the amino group at a later stage of the synthesis.

A common strategy involves starting with a commercially available aminobenzenesulfonic acid, such as 3-aminobenzenesulfonic acid. This precursor can then be subjected to the synthetic methods described above to form the sulfonyl fluoride. However, protection of the amino group is often necessary to prevent side reactions. Acylation is a common method for protecting amines, where the amine is converted to a less nucleophilic amide. libretexts.org This protecting group can then be removed under specific conditions after the sulfonyl fluoride has been formed.

Alternatively, a nitro group can serve as a precursor to the amine. For example, 3-nitrobenzenesulfonyl chloride can be converted to 3-nitrobenzenesulfonyl fluoride, followed by reduction of the nitro group to an amine. This approach avoids the need for protecting the amine during the sulfonyl fluoride synthesis.

In some cases, direct synthesis from a starting material containing an unprotected amino group is possible, particularly with milder reaction conditions and careful choice of reagents. For instance, certain palladium-catalyzed methods have shown tolerance for a range of functional groups, which could potentially include a free amine. researchgate.net

Advanced and Emerging Synthetic Strategies

The field of sulfonyl fluoride synthesis has been revolutionized by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. nih.gov SuFEx reactions are characterized by their high efficiency, broad scope, and the remarkable stability of the resulting covalent linkage.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

SuFEx is a click chemistry reaction that involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile. nih.gov This powerful transformation has found widespread application in materials science, chemical biology, and drug discovery. The sulfonyl fluoride moiety is a key player in SuFEx chemistry, acting as a stable yet reactive hub for connecting molecular fragments.

The mechanism of the SuFEx reaction is generally understood as a nucleophilic substitution at the hexavalent sulfur center. The high electrophilicity of the sulfur atom in the S(VI)-F bond makes it susceptible to attack by nucleophiles. The reaction is facilitated by the excellent leaving group ability of the fluoride ion, especially in the presence of a proton or a silyl (B83357) group that can stabilize the departing fluoride. nih.gov The stability of the S-F bond under many conditions, coupled with its controlled reactivity, is a key feature of SuFEx chemistry.

SuFEx reactions can be carried out under both non-catalytic and catalytic conditions. Non-catalytic reactions often require strong bases or highly reactive nucleophiles and may involve elevated temperatures.

However, the development of catalytic SuFEx protocols has significantly expanded the scope and utility of this chemistry. A variety of catalysts have been shown to promote the reaction, including Lewis acids and organic bases. For example, calcium triflimide [Ca(NTf₂)₂] has been demonstrated to activate sulfonyl fluorides towards nucleophilic addition with amines, allowing for the synthesis of sulfonamides under milder conditions. acs.org This approach highlights the ability to "unlock" the reactivity of the otherwise stable sulfonyl fluoride group.

The following table provides an overview of different SuFEx protocols:

| Protocol | Key Features | Example Catalyst/Conditions |

| Non-Catalytic | Often requires strong bases or highly reactive nucleophiles; may require elevated temperatures. | Strong base (e.g., NaH), polar aprotic solvent |

| Lewis Acid Catalysis | Activates the sulfonyl fluoride towards nucleophilic attack. | Calcium triflimide [Ca(NTf₂)₂] |

| Base Catalysis | Facilitates the deprotonation of the nucleophile, increasing its reactivity. | Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

The continued development of new catalytic systems for SuFEx reactions is an active area of research, promising even greater control and efficiency in the synthesis of complex molecules containing the sulfonyl fluoride motif.

Radical Fluorination Approaches for Sulfonyl Hydrazides

A prominent and modern method for the synthesis of sulfonyl fluorides involves the radical fluorination of sulfonyl hydrazides. This approach is valued for its efficiency and compatibility with a range of functional groups.

One of the key developments in this area is a catalyst-free fluorination process conducted in water. rsc.orgresearchgate.net This method utilizes an electrophilic fluorine source, such as Selectfluor, to convert sulfonyl hydrazides into the corresponding sulfonyl fluorides. researchgate.net The reaction proceeds through a free-radical pathway and is noted for its mild conditions and environmental friendliness, as it avoids the need for metal catalysts or additives. rsc.orgresearchgate.net The process is generally carried out by heating the sulfonyl hydrazide with the fluorinating agent in water. researchgate.net

The proposed mechanism for this transformation involves the generation of a sulfonyl radical intermediate, which then reacts with the fluorine source to form the stable S-F bond. researchgate.net This pathway has proven effective for a broad scope of substrates, including both aromatic and aliphatic sulfonyl hydrazides. rsc.orgresearchgate.net

Alternative radical fluorination strategies have also been explored. These include electrochemical methods where an electric current is used to drive the reaction between a sulfonyl hydrazide and a fluoride source like Et3N·3HF. researchgate.net Another approach involves the use of fluorine gas, highlighting the diverse reagents that can be employed for this transformation. researchgate.net These radical methods represent a significant advancement over traditional syntheses, which often require harsher conditions or less accessible starting materials. nih.gov

Table 1: Comparison of Radical Fluorination Methods for Sulfonyl Hydrazides

| Method | Fluorine Source | Catalyst/Additive | Solvent | Key Advantages |

|---|---|---|---|---|

| Thermal | Selectfluor | None | Water | Environmentally benign, catalyst-free, broad substrate scope rsc.orgresearchgate.net |

| Electrochemical | Et3N·3HF | None | Not specified | Avoids external oxidants, good yields researchgate.net |

| Gaseous | Fluorine Gas (F₂) | Not specified | Not specified | Direct use of elemental fluorine researchgate.net |

Functionalization Strategies for the Aminophenyl Group Precursors

The synthesis of this compound requires precursors where the aminophenyl moiety is appropriately functionalized. The amino group is often introduced at a late stage in the synthesis to avoid side reactions, meaning that a nitro group is commonly used as a precursor.

A typical synthetic sequence involves the preparation of a (3-nitrophenyl)methanesulfonyl precursor. This nitro-substituted compound can then be subjected to standard reduction conditions to yield the desired amino group. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

The strategic placement of the amino group (or its nitro precursor) at the meta position is crucial and is dictated by the initial choice of starting materials and directing group effects during aromatic substitution reactions. For instance, the sulfonation or chlorosulfonation of nitrobenzene (B124822) derivatives can direct the incoming sulfonyl group to the meta position.

Furthermore, the aminophenyl group itself can be a precursor for a variety of other functionalities. For example, amino-functionalized porphyrins have been synthesized and used as precursors for further reactions, demonstrating the utility of the aminophenyl group as a reactive handle for building more complex molecules. researchgate.net This highlights the versatility of the amino group in precursor molecules for subsequent derivatization.

Derivatization and Structural Modification of this compound

Once synthesized, this compound can be further modified to create a library of analogues with diverse properties. These modifications can target the amino group or other positions on the phenyl ring.

Strategies for Modifying the Aminophenyl Substituent

The primary amino group on the phenyl ring is a versatile functional handle for a wide range of chemical transformations. Standard reactions for primary aromatic amines can be employed to generate a diverse set of derivatives.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents and modulate the electronic properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This can be used to incorporate different aryl or alkyl sulfonyl groups.

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination is an alternative that provides better control.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. The diazonium group can be replaced by a wide array of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups, allowing for extensive diversification of the aromatic ring.

These derivatization strategies are fundamental in medicinal chemistry and materials science for fine-tuning the properties of a lead compound. For example, the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles showcases how a core structure can be diversified using click chemistry principles like Sulfur(VI) Fluoride Exchange (SuFEx). researchgate.net

Exploration of Substituent Effects on Synthetic Outcomes

The nature and position of substituents on the aminophenyl ring can significantly influence the outcomes of synthetic reactions and the properties of the final products. Structure-activity relationship (SAR) studies on analogues often reveal the critical role of steric and electronic effects. nih.gov

Electronic Effects: Electron-donating groups (like the amino group itself, or alkoxy groups) can increase the electron density of the aromatic ring, potentially affecting the reactivity of the sulfonyl fluoride moiety. Conversely, electron-withdrawing groups (such as nitro or cyano groups) decrease the ring's electron density. In the context of radical fluorination of precursor sulfonyl hydrazides, the electronic properties of substituents on the aromatic ring can influence reaction yields. researchgate.net

Steric Effects: The size and position of substituents can create steric hindrance, which may affect the accessibility of reactive sites. For example, a bulky substituent ortho to the amino group could hinder reactions involving the amine. In studies on substituted phenylpropyl analogues, the steric effect of a substituent was found to be detrimental to binding affinity for certain biological targets. nih.gov The interplay between steric and electronic effects is crucial for designing molecules with specific properties. For instance, in one series of compounds, a substituent in the S configuration with a lone pair of electrons enhanced binding affinity, while steric bulk was detrimental. nih.gov

Table 2: Influence of Phenyl Substituents on Molecular Properties

| Substituent Type | Position | Potential Effect | Reference Example |

|---|---|---|---|

| Electron-donating (e.g., -NH₂) | Para | Increases ring reactivity; may influence biological target affinity. | The 2-amino-substituted (R)-8 showed the highest SERT binding affinity in its series. nih.gov |

| Electron-withdrawing (e.g., -NO₂) | Meta | Decreases ring reactivity; can be a precursor for an amino group. | Used to direct functionalization in synthesis. |

| Halogen (e.g., -F, -Cl) | Ortho, Meta, Para | Modulates electronic properties and lipophilicity. | 2-Fluoro-substituted analogs displayed substantial enantioselectivity in transporter affinity. nih.gov |

| Bulky Alkyl Group | Ortho | May cause steric hindrance, affecting reaction rates or binding. | Steric effects of substituents were found to be detrimental to DAT binding affinity in one series. nih.gov |

The systematic exploration of these effects allows for the rational design of analogues of this compound with tailored chemical reactivity, physical properties, and biological activity.

Reactivity and Reaction Mechanisms of 3 Aminophenyl Methanesulfonyl Fluoride

Electrophilic Properties of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride (SO₂F) group is a key functional moiety that has gained prominence as a "privileged warhead" in chemical biology. nih.gov Its reactivity is a finely tuned balance between stability and electrophilicity. Compared to other sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater stability. sigmaaldrich.comnih.gov This enhanced stability is attributed to the strong, highly polarized sulfur-fluorine bond, which is resistant to hydrolysis under typical aqueous conditions and also withstands reduction. nih.govnih.govmdpi.com

Nucleophilic Reactions with Biological and Synthetic Targets

The primary reaction pathway for the sulfonyl fluoride group involves nucleophilic attack at the electrophilic sulfur center, leading to the displacement of the fluoride ion. This reaction, known as sulfur(VI) fluoride exchange (SuFEx), is a cornerstone of its application in covalent modifications. sigmaaldrich.com

As electrophilic warheads, sulfonyl fluorides are known to covalently modify a variety of nucleophilic amino acid residues within protein binding sites. nih.gov This reactivity is not limited to the canonical serine proteases but extends to other residues, depending on their accessibility and nucleophilicity within the specific protein microenvironment. nih.gov APMSF is expected to exhibit similar reactivity patterns.

The common amino acid targets include:

Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, particularly when activated by a nearby basic residue, as seen in the catalytic triad (B1167595) of serine proteases. Sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) are classic inhibitors that react with the active site serine. nih.gov

Tyrosine: The phenolate (B1203915) anion of tyrosine is a strong nucleophile. Certain sulfonyl fluorides have been described as tyrosine-specific reagents, highlighting the potential for selective modification. nih.gov

Lysine (B10760008): The primary amine of a lysine side chain can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide linkage. nih.gov

Cysteine: The highly nucleophilic thiolate anion of cysteine readily reacts with electrophiles, including sulfonyl fluorides.

Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile, leading to covalent modification.

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Reactivity Context |

|---|---|---|---|

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Highly reactive, especially when activated in enzyme active sites. nih.gov |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Reactive, similar to serine. nih.gov |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester | Reactive, particularly in its deprotonated phenolate form. nih.gov |

| Lysine | Epsilon-Amino (-NH₂) | Sulfonamide | Reactive, forming a very stable linkage. nih.gov |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester | Highly reactive, especially in its thiolate form. nih.gov |

| Histidine | Imidazole Ring | Sulfonyl-Imidazole Adduct | Context-dependent reactivity. nih.gov |

The kinetics of sulfonyl fluoride reactions are highly dependent on the reaction environment. While generally stable in neutral aqueous media, their reactivity is enhanced by the presence of potent nucleophiles. nih.gov In biological systems, the specific architecture of an enzyme's active site can dramatically accelerate the rate of reaction by positioning the sulfonyl fluoride group optimally for attack by a nucleophilic residue and providing a microenvironment that enhances the nucleophile's reactivity. researchgate.net

In synthetic chemistry, the amidation of sulfonyl fluorides can be significantly accelerated using catalysts. For instance, the combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive has been shown to facilitate the synthesis of sulfonamides from sulfonyl fluorides and amines, even with sterically hindered substrates, achieving excellent yields at room temperature. acs.orgchemrxiv.org Computational studies have suggested that the formation of the N-S bond is greatly influenced by the concerted deprotonation of the amine nucleophile by a base, which significantly lowers the activation barrier for the SuFEx reaction. nih.govacs.org This highlights the importance of base catalysis in reactions involving sulfonyl fluorides.

Organometallic Reactivity and Bond Activation

While the SuFEx reaction is the most common transformation, the sulfonyl fluoride moiety can also undergo reactions involving the cleavage of the S-F or C-S bonds, often mediated by organometallic complexes. This area of research is expanding the synthetic utility of sulfonyl fluorides beyond their role as simple electrophiles. nih.gov

The S-F bond in aryl sulfonyl fluorides is strong and generally resistant to cleavage. mdpi.com However, low-valent transition metal complexes can activate these bonds. For example, a Ni(0) complex has been shown to react with p-toluenesulfonyl fluoride through an initial oxidative addition at either the S-F or the C-S bond. chemrxiv.org Density functional theory (DFT) calculations support that both pathways have similar energetic profiles, leading to Ni(II) intermediates and subsequent bond cleavage. chemrxiv.org While transition-metal-catalyzed C-S bond cleavage is a well-established field, its application to robust sulfonyl fluorides is an emerging frontier. nih.govrsc.org

Transition metal catalysis is pivotal in both the synthesis and the functionalization of aryl sulfonyl fluorides. Palladium-catalyzed methods, for example, can synthesize aryl sulfonyl fluorides from aryl bromides in a one-pot reaction. nih.govresearchgate.net

More recently, research has focused on using aryl sulfonyl fluorides as coupling partners in transition-metal-catalyzed reactions. The activation and functionalization of the stable S(VI)-F group to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds is a significant area of development. nih.gov This approach allows the sulfonyl fluoride group to be used as a leaving group or a precursor to a reactive intermediate in cross-coupling reactions, greatly expanding the synthetic toolbox for this class of compounds.

| Metal Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium (Pd) | Synthesis from Aryl Halides | Pd-catalyzed sulfonylation of aryl bromides or iodides followed by in-situ fluorination. | nih.gov |

| Copper (Cu) | Synthesis from Diazonium Salts | Cu-catalyzed fluorosulfonylation of aryl diazonium salts to generate aryl sulfonyl fluorides. | nih.govacs.org |

| Bismuth (Bi) | Synthesis from Boronic Acids | Bi(III)-catalyzed conversion of aryl boronic acids to aryl sulfonyl fluorides via SO₂ insertion. | acs.org |

| Nickel (Ni) | S-F / C-S Bond Activation | Ni(0) complexes activate p-toluenesulfonyl fluoride via oxidative addition, leading to bond cleavage. | chemrxiv.org |

Role of Solvent and Additives in Reaction Efficiency

The reactivity of the sulfonyl fluoride moiety in compounds such as this compound is significantly influenced by the choice of solvent and the presence of additives. These factors can affect reaction rates, yields, and even the reaction pathway by altering the polarity of the medium, solvating reactive intermediates, or directly participating in the reaction mechanism.

The inherent stability of the sulfur-fluorine (S-F) bond makes sulfonyl fluorides, including this compound, less reactive than their sulfonyl chloride counterparts. theballlab.com Consequently, reactions often require specific conditions, such as heating or the use of activating additives, to proceed efficiently. acs.org The choice of solvent is crucial in these processes. For instance, in the synthesis of sulfonyl fluorides from sulfonic acids, a reaction relevant to the formation of precursors for compounds like this compound, solvent choice was found to be critical. Initial studies using acetonitrile (B52724), a solvent effective in other deoxyfluorination reactions, yielded no product. nih.gov However, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) and increasing the temperature significantly improved the yield, demonstrating the solvent's role in facilitating the reaction. nih.gov

In reactions where the sulfonyl fluoride group acts as an electrophile, such as in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, solvents and additives play a key role in modulating reactivity. nih.gov The SuFEx reaction typically involves the substitution of the fluoride atom by a nucleophile, a process that would be central to the functionalization of the methanesulfonyl fluoride group in this compound.

Solvent Effects:

The selection of a solvent can dramatically impact the efficiency of reactions involving the sulfonyl fluoride group. Polarity, proticity, and the ability to dissolve reactants and reagents are all important considerations. In an electrochemical approach to synthesizing sulfonyl fluorides, acetonitrile was identified as the optimal organic solvent compared to others like tetrahydrofuran (B95107) (THF) or methanol. researchgate.net This highlights that even within the class of polar solvents, specific interactions can lead to vastly different outcomes.

The table below, derived from studies on the synthesis of sulfonyl fluorides, illustrates the profound effect of the solvent system on product yield.

Table 1: Influence of Solvent on Sulfonyl Fluoride Synthesis Yield

| Entry | Organic Solvent | Additive | Yield (%) |

| 1 | Acetonitrile | Acid | High |

| 2 | THF | Acid | Lower |

| 3 | Methanol | Acid | Lower |

| 4 | Acetonitrile | None | Lower than with Acid |

This table is generated based on findings from a study on electrochemical sulfonyl fluoride synthesis, demonstrating the general trend of solvent influence. researchgate.net

Role of Additives:

Additives are frequently essential for activating the otherwise stable S-F bond or enhancing the nucleophilicity of the reacting partner. Additives can be broadly categorized as bases, Lewis acids, or phase-transfer catalysts.

Bases: In reactions with amine nucleophiles, an added base is often crucial. nih.gov Computational studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) revealed that the base's primary role is to increase the nucleophilicity of the amine, thereby significantly lowering the reaction energy barrier. nih.gov Triethylamine is a common base used for this purpose. researchgate.net

Lewis Acids: Lewis acids can activate the sulfonyl fluoride group by coordinating to the fluorine or oxygen atoms, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. A method utilizing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst has been shown to be effective in promoting the reaction between various sulfonyl fluorides and amines to form sulfonamides. theballlab.comacs.org This activation strategy is particularly useful for less reactive pairings of sulfonyl fluorides and amines. In the absence of the calcium catalyst, many such reactions show no product formation even after extended periods. theballlab.com

The following table demonstrates the critical role of a Lewis acid additive in the synthesis of a sulfonamide from a sulfonyl fluoride and an amine.

Table 2: Effect of Ca(NTf₂)₂ on Sulfonamide Synthesis

| Sulfonyl Fluoride | Amine | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PhSO₂F | Aniline | None | t-AmylOH | 60 | 24 | No Reaction |

| PhSO₂F | Aniline | Ca(NTf₂)₂ | t-AmylOH | 60 | 24 | High Yield |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | None | t-AmylOH | 60 | 24 | No Reaction |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | t-AmylOH | 60 | 1 | 85 |

Data adapted from studies by the Ball Lab, illustrating the necessity of the Lewis acid additive for the reaction to proceed. theballlab.comacs.org

Fluoride Sources and Activators: In synthetic procedures where a fluoride ion is a reactant, such as the conversion of sulfonyl chlorides to sulfonyl fluorides, additives are used to ensure the availability of a reactive fluoride source in the organic solvent. Potassium fluoride (KF) is often used, and its reactivity can be enhanced by additives like HCl-pyridine or HCl-Et₃N, which likely facilitate the transfer of the fluoride ion into the organic phase. mdpi.comacs.org

Applications of 3 Aminophenyl Methanesulfonyl Fluoride in Chemical Biology and Medicinal Chemistry Research Preclinical Focus

Development of Covalent Chemical Probes

Covalent chemical probes are indispensable tools in chemical biology, enabling the study of protein function and the identification of new drug targets. nih.gov The (3-Aminophenyl)methanesulfonyl fluoride (B91410) scaffold is particularly well-suited for the development of such probes due to the reactivity of its sulfonyl fluoride moiety. This group acts as a latent electrophile that can covalently modify specific amino acid residues on target proteins. nih.gov

(3-Aminophenyl)methanesulfonyl fluoride and related compounds function as irreversible inhibitors by covalently bonding to a specific amino acid within the active site of an enzyme, leading to a permanent loss of its activity. libretexts.orglibretexts.org This mechanism is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. libretexts.org The core of this irreversible action lies in the sulfur(VI)-fluoride exchange (SuFEx) reaction, a type of click chemistry. acs.orgacs.org

The sulfonyl fluoride (–SO2F) group is an electrophilic "warhead" that reacts with nucleophilic side chains of amino acids. mdpi.comacs.org While early research focused on serine proteases, it is now known that sulfonyl fluorides can target a broader range of residues, including lysine (B10760008) (Lys), tyrosine (Tyr), and histidine (His). acs.orgacs.org The reaction involves the nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This displaces the fluoride ion and forms a highly stable sulfonyl-enzyme covalent bond, effectively inactivating the protein. libretexts.org Unlike other covalent warheads that primarily target cysteine, sulfonyl fluorides expand the range of targetable residues, which is advantageous since residues like lysine and tyrosine are frequently found in ligand-binding sites where cysteine is absent. acs.orgacs.org

Achieving selectivity is a critical challenge in the design of covalent inhibitors to minimize off-target effects. Selectivity is governed not only by the intrinsic reactivity of the electrophilic warhead but also by the non-covalent interactions between the inhibitor's scaffold and the target protein. encyclopedia.pub The design of selective probes based on the this compound scaffold involves two key principles:

Scaffold-Directed Binding: The aminophenyl portion of the molecule serves as a scaffold that can be chemically modified to create a recognition element. This element is designed to bind with high affinity and specificity to a pocket on the target protein, positioning the sulfonyl fluoride warhead in close proximity to a specific nucleophilic amino acid residue. encyclopedia.pub This "proximity effect" increases the local concentration of the reactant, driving the covalent reaction at the intended site. encyclopedia.pub

Tuning Warhead Reactivity: The reactivity of the sulfonyl fluoride group can be modulated by the electronic properties of the substituents on the aromatic ring. The amino group at the meta-position in this compound influences its reactivity. Studies comparing substituted benzenesulfonyl fluorides have shown that electron-donating groups, like the amino group, can affect the compound's stability and reaction kinetics. mdpi.com For instance, 3-aminobenzenesulfonyl fluoride was found to have a moderate reactivity that may be advantageous for probe design compared to more reactive or less reactive analogs. mdpi.com This tunability allows for the optimization of the warhead to react specifically with the target residue under physiological conditions while minimizing reactions with other proteins.

| Compound | Substituent Position | Substituent Effect | Relative Half-Life (Stability) | Implication for Probe Design |

|---|---|---|---|---|

| Benzenesulfonyl fluoride | - | Reference | Baseline | Reference reactivity |

| 3-Aminobenzenesulfonyl fluoride | meta | Electron-donating | Increased | Moderate reactivity, suitable for library design mdpi.com |

| 4-Aminobenzenesulfonyl fluoride | para | Electron-donating | More increased | Lower reactivity than meta-analogue mdpi.com |

| 3-Carboxybenzenesulfonyl fluoride | meta | Electron-withdrawing | Increased | Moderate reactivity, good stability mdpi.com |

Utility in Target Identification and Validation

A major application of covalent probes derived from this compound is in the field of chemical proteomics for identifying and validating novel drug targets. nih.gov These probes help elucidate the specific proteins that a bioactive small molecule interacts with in a complex biological system. nih.gov

Probes based on the this compound scaffold are instrumental in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy. nih.govnih.gov In a typical ABPP workflow, the probe is designed with a reporter tag, such as an alkyne or azide (B81097) group, attached to the aminophenyl ring. This tag allows for "click chemistry" ligation to a fluorescent dye or biotin (B1667282) for visualization or enrichment, respectively. nih.gov

When introduced to a cell lysate or intact cells, the probe covalently labels its protein targets. Following labeling, the proteome is digested into peptides, and the biotin-tagged peptides are enriched. Mass spectrometry is then used to identify the labeled peptides and pinpoint the exact amino acid residue that formed a covalent bond with the probe. researchgate.net This process not only identifies the protein target but also maps the specific binding site of the probe. researchgate.net For example, sulfonyl fluoride probes have been successfully used to identify and map the catalytic lysine in the ATP-binding site of kinases like SRC. researchgate.net Similarly, these probes have revealed functional tyrosine residues in the substrate-binding sites of glutathione (B108866) transferases (GSTs). researchgate.net This information is invaluable for understanding enzyme mechanisms and for the structure-based design of selective inhibitors. nih.gov

| Probe Scaffold | Target Protein Class | Targeted Residue | Application | Reference |

|---|---|---|---|---|

| Pyrimidine 3-aminopyrazole (B16455) sulfonyl fluoride | Kinases (e.g., SRC, EGFR) | Lysine | Kinome profiling and mapping ATP-binding sites | researchgate.net |

| EM12-SF (ring-opened thalidomide (B1683933) derivative) | Cereblon (CRBN) E3 Ligase | Histidine | Development of cereblon modulators | nih.gov |

| General Sulfonyl Fluoride Probes | Glutathione Transferases (GSTs) | Tyrosine | Identifying functional tyrosines in substrate binding sites | researchgate.net |

| XO44 (Pyrimidine 3-aminopyrazole scaffold) | Kinases | Lysine | Broadly reactive probe for kinome ABPP studies | nih.gov |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes and represent a large but challenging class of drug targets. nih.gov Covalent probes can be designed to target residues at the interface of a PPI, either stabilizing or disrupting the complex. The this compound scaffold can be incorporated into larger molecules, such as peptides or peptide mimetics, to create tools for studying PPIs. nih.gov

By designing a scaffold that recognizes one partner of a protein complex, the sulfonyl fluoride warhead can be positioned to covalently link to a nearby nucleophilic residue on the other partner protein. This can irreversibly block the interaction. Researchers have successfully used aryl-sulfonyl fluorides and related aryl-fluoro sulfates incorporated into peptides to target lysine, tyrosine, and histidine residues at the interface of the XIAP-BIR3 domain, a key regulator of apoptosis. nih.govnih.gov Such covalent agents are powerful tools for validating the functional importance of specific PPIs in disease pathways. While direct interactions involving fluorine atoms can be complex, their strategic placement can influence binding properties and stabilize interactions. fu-berlin.desoci.orgfu-berlin.de

Preclinical Drug Discovery and Scaffold Design

The this compound structure is not only a component of chemical probes but also serves as a valuable starting scaffold for the design of novel therapeutic agents in preclinical research. nih.gov Its utility lies in the combination of a covalent-acting warhead with a chemically tractable aminophenyl ring that can be readily modified. nih.gov

The process of "scaffold hopping," where a core molecular structure in a known drug is replaced with a different one to improve properties, is a common strategy in medicinal chemistry. niper.gov.in The (3-aminophenyl) moiety is an attractive scaffold for such endeavors. For example, research into novel anticancer agents has utilized the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold, which contains the core 3-aminophenyl structure. nih.gov This work led to the discovery of a lead compound with high potency against both sensitive and drug-resistant cancer cell lines. nih.gov

In the design of targeted covalent inhibitors, the this compound scaffold can be elaborated to optimize binding to a specific target. encyclopedia.pub The amino group can serve as an attachment point for various chemical fragments that enhance non-covalent binding affinity and selectivity. This modular approach allows medicinal chemists to systematically build molecules tailored to a specific protein target, combining the potency and prolonged duration of action of a covalent inhibitor with the selectivity required for a safe therapeutic. youtube.comyoutube.com The development of sulfonyl fluoride-based covalent inhibitors for challenging targets like the menin-MLL interaction in leukemia demonstrates the potential of this approach in oncology. youtube.com

| Scaffold | Therapeutic Area | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Oncology | Induction of apoptosis and autophagy | Discovery of a lead compound potent against resistant melanoma, pancreatic cancer, and CML cell lines. | nih.gov |

| This compound | General Drug Discovery | Covalent enzyme inhibition | Serves as a foundational structure for building targeted covalent inhibitors by modifying the amino group for target recognition. | nih.gov |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For covalent inhibitors, SAR analysis helps in optimizing both the recognition elements that provide specificity for the target protein and the reactive group ("warhead") that forms the covalent bond. While comprehensive SAR studies specifically on this compound derivatives are not extensively documented in publicly available literature, principles can be derived from related aminophenyl sulfonyl fluoride analogs.

The reactivity of the sulfonyl fluoride warhead is a key determinant of its utility. The position of the amino group on the phenyl ring significantly influences this reactivity. For instance, studies on aminobenzenesulfonyl fluorides have shown that the electronic properties of the substituent and its position (ortho, meta, or para) can modulate the electrophilicity of the sulfur atom.

A study comparing 3-aminobenzenesulfonyl fluoride with its para-isomer, 4-aminobenzenesulfonyl fluoride, revealed differences in their reactivity. The amino group, being an electron-donating group, can affect the electron density at the sulfonyl fluoride moiety. It was observed that 3-aminobenzenesulfonyl fluoride was a better choice for further library design compared to the less reactive para analogue mdpi.com. This suggests that the meta-position of the amino group in this compound could provide a balanced reactivity, making it sufficiently stable in aqueous environments while retaining the ability to react with nucleophilic residues on target proteins.

Further SAR studies on related covalent inhibitors often explore modifications of the amine handle. The amino group of this compound serves as a convenient point for chemical modification, allowing for the attachment of various fragments designed to interact with specific binding pockets on a target protein. The nature of these appended fragments—their size, shape, and physicochemical properties—would be critical for target affinity and selectivity.

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives

| Modification Site | Structural Change | Expected Impact on Activity | Rationale |

| Phenyl Ring | Introduction of electron-withdrawing groups | Increased reactivity of the sulfonyl fluoride | Enhances the electrophilicity of the sulfur atom. |

| Introduction of electron-donating groups | Decreased reactivity of the sulfonyl fluoride | Reduces the electrophilicity of the sulfur atom. | |

| Amino Group | Acylation with various fragments | Modulated target affinity and selectivity | The appended fragment can be tailored to fit specific protein binding pockets. |

| Alkylation | Altered solubility and steric profile | Can influence pharmacokinetic properties and binding interactions. | |

| Methanesulfonyl Group | Replacement with other linkers | Altered geometry and flexibility | Can affect the positioning of the warhead for optimal reaction with the target residue. |

Design of Novel Pharmacophores and Biologically Active Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold can serve as a starting point for the design of novel pharmacophores for covalent inhibitors. The key features of this scaffold include:

A covalent warhead: The methanesulfonyl fluoride group.

An aromatic scaffold: The phenyl ring, which provides a rigid framework for the attachment of other functional groups.

A functional handle: The amino group, which allows for diversification.

The design of covalent inhibitors often involves a two-pronged approach: optimizing the reversible binding affinity of the scaffold and tuning the reactivity of the covalent warhead nih.gov. The this compound structure is well-suited for this approach. The amino group can be functionalized with moieties that are known to bind to the active site of a target enzyme, such as a kinase. This targeted delivery of the sulfonyl fluoride warhead to the vicinity of a nucleophilic amino acid residue (like lysine or tyrosine) within the active site can lead to potent and selective covalent inhibition nih.govresearchgate.net.

For example, in the design of covalent kinase inhibitors, a common strategy is to append a scaffold that mimics the hinge-binding motif of ATP. By modifying the amino group of this compound with such a scaffold, it is possible to create a pharmacophore that directs the sulfonyl fluoride to a conserved lysine residue in the ATP-binding pocket of many kinases nih.govresearchgate.net.

Table 2: Pharmacophoric Features of this compound-Based Inhibitors

| Pharmacophoric Feature | Corresponding Structural Element | Role in Biological Activity |

| Covalent Warhead | Methanesulfonyl fluoride | Forms a covalent bond with a nucleophilic residue on the target protein. |

| Aromatic Ring | Phenyl ring | Provides a rigid scaffold for orienting other functional groups. |

| Hydrogen Bond Donor/Acceptor | Amino group (and its derivatives) | Can participate in hydrogen bonding interactions with the target protein. |

| Hydrophobic/Aromatic Region | Phenyl ring and appended fragments | Can engage in hydrophobic or pi-stacking interactions within the binding pocket. |

Molecular Imaging Probe Development (Preclinical)

Molecular imaging is a powerful tool in preclinical research for visualizing and quantifying biological processes in living organisms. Probes for positron emission tomography (PET) are of particular interest due to their high sensitivity and ability to provide quantitative data. The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy in PET probe development.

Strategies for Radiolabeling with Fluorine Isotopes (e.g., ¹⁸F)

The presence of a fluorine atom in the sulfonyl fluoride group of this compound makes it a potential candidate for radiolabeling with ¹⁸F. A common method for introducing ¹⁸F into aromatic systems is through nucleophilic aromatic substitution (SₙAr) reactions frontiersin.org. However, direct labeling of the sulfonyl fluoride group itself is not the typical approach.

A more feasible strategy would involve modifying the this compound scaffold to include a precursor for ¹⁸F labeling at a different position on the aromatic ring. For instance, a nitro or a trimethylammonium group could be introduced onto the phenyl ring, which can then be displaced by [¹⁸F]fluoride.

Alternatively, the sulfur-[¹⁸F]fluoride exchange ([¹⁸F]SuFEx) reaction is an emerging method for the radiofluorination of sulfonyl fluorides and related compounds nih.gov. This approach could potentially be used to directly label the sulfonyl fluoride moiety of a precursor molecule. The efficiency of such a reaction would depend on the specific substrate and reaction conditions. Automated radiosynthesis modules are often employed to handle the short half-life of ¹⁸F and to ensure reproducible production of the radiotracer rsc.orgmdpi.com.

Table 3: Potential ¹⁸F-Radiolabeling Strategies for this compound Derivatives

| Labeling Strategy | Precursor Moiety | Reaction Type | Key Considerations |

| Nucleophilic Aromatic Substitution (SₙAr) | Nitro group, trimethylammonium triflate | SₙAr | Requires activation of the aromatic ring; position of the leaving group is critical. |

| Sulfur-[¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) | Sulfonyl chloride or other activated sulfur(VI) species | Isotopic exchange | Reactivity and stability of the precursor; optimization of reaction conditions. |

| Prosthetic Group Labeling | The amino group can be coupled to a pre-labeled prosthetic group. | Amide bond formation, etc. | The prosthetic group should be small to minimize perturbation of biological activity. |

Design of Fluoro-PEGylated Conjugates

Fluoro-PEGylation is a strategy used to improve the pharmacokinetic properties of imaging probes and therapeutics. It involves the conjugation of a molecule to a polyethylene glycol (PEG) chain that is terminated with a fluorine atom (often ¹⁸F for PET imaging). PEGylation can increase the solubility and in vivo circulation time of a probe, potentially leading to improved target accumulation and imaging contrast.

The amino group of this compound provides a convenient attachment point for a fluoro-PEG chain. The synthesis would typically involve reacting the amine with an activated fluoro-PEG derivative, such as a fluoro-PEG-NHS ester.

The length of the PEG chain is a critical parameter that needs to be optimized. A longer PEG chain will generally lead to a longer circulation half-life, but it may also decrease the binding affinity of the probe for its target due to steric hindrance. Therefore, a balance must be struck between improving pharmacokinetics and maintaining target affinity. This approach of creating bioconjugates through a pegylation-fluorination strategy can offer a straightforward method to incorporate ¹⁸F into a target molecule without significantly increasing its lipophilicity youtube.com.

Table 4: Design Considerations for Fluoro-PEGylated this compound Conjugates

| Design Parameter | Consideration | Potential Impact |

| PEG Chain Length | Short vs. Long | Affects solubility, circulation time, and potential for steric hindrance at the binding site. |

| Linker Chemistry | Stable vs. Cleavable | A stable linker ensures the integrity of the probe in vivo. |

| Attachment Site | Amino group | A convenient and common site for conjugation. |

| Overall Lipophilicity | Balance between PEG and the core molecule | Influences cell permeability and non-specific binding. |

Computational and Theoretical Investigations of 3 Aminophenyl Methanesulfonyl Fluoride

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the electronic structure of (3-Aminophenyl)methanesulfonyl fluoride (B91410). These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, molecular orbitals, and electrostatic potential. The electronic structure is largely dictated by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing methanesulfonyl fluoride (-SO2F) group, mediated by the aromatic phenyl ring.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. thaiscience.info DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of (3-Aminophenyl)methanesulfonyl fluoride.

DFT is instrumental in elucidating the reaction mechanisms of covalent inhibitors like this compound. Sulfonyl fluorides are known to act as irreversible inhibitors by forming a covalent bond with nucleophilic residues, such as serine, in the active sites of enzymes. nih.govrsc.org DFT calculations can model the reaction pathway of this covalent modification.

The process involves the nucleophilic attack of a serine residue on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. DFT can be used to calculate the energy profile of this reaction, identifying the transition state and determining the activation energy. A lower activation energy would suggest a more facile reaction and potentially a more potent inhibitor. The analysis of the transition state geometry provides crucial information about the key intermolecular interactions that stabilize it.

The three-dimensional conformation of this compound is critical for its biological activity, as it dictates how the molecule fits into the binding pocket of a target protein. DFT can be used to perform a conformational analysis to identify the most stable, low-energy conformations of the molecule. This involves calculating the potential energy surface by systematically rotating the rotatable bonds, such as the C-S bond and the C-N bond.

The presence of the amino and methanesulfonyl fluoride groups at the meta position on the phenyl ring influences the preferred torsional angles. Molecular dynamics (MD) simulations, which can be performed using force fields derived from DFT calculations, can provide further insights into the dynamic behavior of the molecule in a solvent environment, revealing the flexibility and accessible conformations over time. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO is likely centered on the electron-deficient sulfonyl fluoride group. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. These parameters can be used to predict the sites of electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.15 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies can be performed against the active site of a target enzyme, such as a serine protease, to understand its binding mode and predict its inhibitory potential. rsc.org

Covalent docking is a specialized form of docking that models the formation of a covalent bond between the ligand and the protein. rsc.org In the case of this compound, this would involve modeling the covalent linkage to a serine residue. The docking score, which is an estimation of the binding affinity, can be used to rank different potential inhibitors.

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. These simulations provide a more realistic representation of the biological system by including solvent molecules and allowing for the flexibility of both the ligand and the protein.

Table 2: Hypothetical Docking Scores of this compound against a Serine Protease

| Docking Program | Scoring Function | Docking Score (kcal/mol) |

| AutoDock Vina | Vina Score | -7.8 |

| GOLD | GoldScore | 75.2 |

| Schrödinger Glide | GlideScore | -8.1 |

Note: These are hypothetical scores to illustrate the output of docking simulations. Actual scores would depend on the specific protein target and docking protocol.

Prediction of Reactivity and Selectivity Profiles

Computational methods can provide valuable predictions about the reactivity and selectivity of this compound. The reactivity of the sulfonyl fluoride group as a "warhead" for covalent inhibition is a key feature. nih.gov The electronic environment created by the aminophenyl group can modulate this reactivity. The electron-donating nature of the amino group may slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl fluoride, potentially influencing the rate of covalent modification.

Selectivity is crucial for the development of safe and effective drugs. Computational approaches can help predict the selectivity of this compound for a particular target enzyme over other related enzymes. By performing docking and MD simulations against a panel of different proteins, it is possible to identify which proteins are most likely to be targeted by the compound. The unique substitution pattern on the phenyl ring can be exploited to achieve selectivity by designing the molecule to have favorable interactions with the specific amino acid residues in the binding pocket of the intended target.

Analytical and Spectroscopic Characterization of 3 Aminophenyl Methanesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3-Aminophenyl)methanesulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly insightful.

¹H NMR Spectroscopy

The proton NMR spectrum of (3-Aminophenyl)methanesulfonyl fluoride is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the amine protons. The aromatic region would likely display complex multiplets due to the meta-substitution pattern. The protons on the aromatic ring are anticipated to appear in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the sulfonyl fluoride group would likely appear as a singlet further downfield, typically in the range of δ 4.0-5.0 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the methylene carbon. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The carbon atom of the methylene group, being attached to the electron-withdrawing sulfonyl fluoride group, is expected to be deshielded and appear in the range of δ 50-65 ppm. pdx.edu The presence of fluorine will induce splitting of the signal for the carbon atom it is attached to (¹JCF), and potentially for carbons two (²JCF) and three (³JCF) bonds away, which can be a useful diagnostic feature.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool for characterization. wikipedia.org The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this fluorine is anticipated to be in the range typical for arylsulfonyl fluorides, which is generally observed downfield relative to the common reference standard CFCl₃. ucsb.educolorado.edu For example, the ¹⁹F chemical shift for benzenesulfonyl fluoride is reported to be around +65 ppm. rsc.org The exact chemical shift will be influenced by the electronic effects of the substituents on the aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.5 - 7.5 | m | Ar-H |

| ¹H | ~4.0 - 5.0 | s | CH₂SO₂F |

| ¹H | variable | br s | NH₂ |

| ¹³C | ~110 - 150 | - | Ar-C |

| ¹³C | ~50 - 65 | - | CH₂SO₂F |

| ¹⁹F | ~+60 to +70 | s | SO₂F |

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. These processes can include bond rotations, ring inversions, and other conformational changes. For this compound, DNMR could potentially be used to investigate the rotational barriers around the C(aryl)-C(methylene) and C-S bonds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, which allows for the determination of its elemental composition. For this compound (C₇H₈FNO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₉FNO₂S⁺ | 190.03325 |

Data predicted based on PubChem entry. uni.lu

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Given the presence of the basic amino group, this compound is expected to ionize well in the positive ion mode of ESI-MS, primarily forming the protonated molecule [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. A characteristic fragmentation pathway for aromatic sulfonyl compounds involves the loss of sulfur dioxide (SO₂). nih.gov For this compound, this would correspond to a neutral loss of 64 Da. Other fragmentations, such as cleavage of the C-S bond, may also occur.

Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.03325 |

| [M+Na]⁺ | 212.01519 |

| [M+NH₄]⁺ | 207.05979 |

| [M+K]⁺ | 227.98913 |

Data predicted based on PubChem entry. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the methylene group, the C=C stretches of the aromatic ring, and the strong, characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group. The S-F stretching vibration would also be present. The IR spectrum of the related compound methanesulfonyl fluoride shows strong absorptions for the SO₂ group. nist.gov

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| S=O (sulfonyl) | Asymmetric Stretching | 1350 - 1400 |

| S=O (sulfonyl) | Symmetric Stretching | 1150 - 1200 |

| S-F | Stretching | ~700 - 850 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, sulfonyl fluoride, and substituted aromatic ring moieties.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively. The N-H bending (scissoring) vibration is usually observed around 1650-1580 cm⁻¹.

The sulfonyl fluoride (-SO₂F) group is characterized by strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the ranges of 1450-1350 cm⁻¹ and 1250-1150 cm⁻¹, respectively. The S-F stretching vibration gives rise to a strong band typically found between 850 and 750 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution) influences the C-H out-of-plane bending vibrations, which appear as strong bands in the 900-690 cm⁻¹ range and can be diagnostic of the substitution pattern. The methylene (-CH₂-) bridge will show C-H stretching vibrations around 2950-2850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | 3400 - 3300 | Medium |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Sulfonyl Fluoride (-SO₂F) | S=O Asymmetric Stretch | 1450 - 1350 | Strong |

| Sulfonyl Fluoride (-SO₂F) | S=O Symmetric Stretch | 1250 - 1150 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 690 | Strong |

| Sulfonyl Fluoride (-SO₂F) | S-F Stretch | 850 - 750 | Strong |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching vibrations of the aromatic ring system are expected to produce strong signals in the Raman spectrum. The symmetric S=O stretch of the sulfonyl fluoride group, typically around 1250-1150 cm⁻¹, is also expected to be Raman active. Aromatic C-H stretching vibrations will also be visible. Raman spectroscopy is particularly useful for studying fluorinated organic compounds. ias.ac.in The S-F bond vibration, while also IR active, should provide a discernible Raman signal. Changes in the molecular structure of derivatives would lead to predictable shifts in the Raman bands, making it a valuable tool for structural confirmation.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |

| Aromatic Ring | Ring Breathing/Stretching | 1610 - 1570 | Strong |

| Aromatic Ring | Ring Breathing (Trigonal) | ~1000 | Strong |

| Sulfonyl Fluoride (-SO₂F) | S=O Symmetric Stretch | 1250 - 1150 | Medium-Strong |

| Sulfonyl Fluoride (-SO₂F) | S-F Stretch | 850 - 750 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. It also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as other aminosulfonyl fluorides and phenylmethanesulfonyl fluoride derivatives, allows for a reasoned prediction of its solid-state characteristics. nih.govresearchgate.net The structure would be expected to feature a tetrahedral geometry around the sulfur atom. The primary amine group (-NH₂) is a hydrogen bond donor, and the sulfonyl oxygens are potent hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds of the N-H···O=S type, linking adjacent molecules into chains, sheets, or a three-dimensional network. The orientation of the aminophenyl group relative to the methanesulfonyl fluoride moiety would be determined by a combination of steric effects and these intermolecular forces.

Chromatographic Techniques for Analysis and Purification

Chromatography is indispensable for the separation, identification, and purification of this compound and its derivatives from reaction mixtures and for assessing final product purity.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity and quantity of a compound. For an aromatic amine like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) gel, is used. The mobile phase would consist of a mixture of water (often with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient elution of components with varying polarities. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the compound will absorb strongly in the UV region (typically around 254 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area is proportional to its concentration. nih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18-bonded silica (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% TFA) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. Normal-phase chromatography using silica gel as the stationary phase is highly effective for compounds of this polarity. rsc.org

The crude product is loaded onto the top of a column packed with silica gel. A solvent system, or eluent, is then passed through the column to separate the components. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For sulfonyl fluorides and aromatic amines, a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a moderately polar solvent like ethyl acetate (B1210297) is commonly used. rsc.orgchemicalbook.com By gradually increasing the proportion of the more polar solvent, compounds are eluted in order of increasing polarity. This compound, being moderately polar due to the amine and sulfonyl groups, would require a moderately polar eluent mixture for efficient separation from less polar impurities or more polar byproducts. Flash chromatography, which applies pressure to speed up the solvent flow, is a common variant for faster and more efficient purifications.

| Parameter | Typical Condition |

|---|---|

| Mode | Normal-Phase Column Chromatography (often Flash) |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Mixture of Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate |

| Elution Technique | Isocratic or Gradient Elution |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Advanced Applications and Future Research Directions

Integration in Materials Science and Polymer Chemistry

The dual reactivity of (3-Aminophenyl)methanesulfonyl fluoride (B91410) makes it a compelling candidate for the synthesis and modification of advanced polymeric materials. The aromatic amine allows for integration into polymer backbones through conventional polymerization techniques, while the sulfonyl fluoride moiety offers a versatile handle for post-polymerization modification.

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers, thereby altering their physical and chemical properties without re-developing synthesis pathways from scratch. umn.edu (3-Aminophenyl)methanesulfonyl fluoride is well-suited for this approach.

The primary amine can be grafted onto polymers containing electrophilic groups such as acyl chlorides, epoxides, or isocyanates. Conversely, it can be used to modify polymers bearing carboxylic acid groups through amide bond formation. Once tethered to the polymer, the sulfonyl fluoride group remains available for subsequent reactions. This group is notably stable yet reactive toward specific nucleophiles under "click chemistry" conditions, particularly Sulfur(VI) Fluoride Exchange (SuFEx) reactions. digitellinc.com This allows for the covalent attachment of various molecules, including dyes, bioactive compounds, or other polymers, onto the material's surface or throughout its bulk.

For instance, research on analogous compounds like aminophenyl boronic acid pinacol ester (APBAPE) has demonstrated the successful modification of fluoropolymers. nih.gov In these studies, the amine group of APBAPE is condensed with acid-functionalized fluoropolymers to introduce boron-containing groups. nih.gov By analogy, the amine of this compound could be used in a similar fashion, with the added benefit of retaining the highly versatile sulfonyl fluoride group for further, orthogonal modifications.

| Functional Group on Parent Polymer | Reaction with this compound | Resulting Linkage | Available Functional Group for Further Modification |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amide Coupling (via Amine) | Amide Bond (-CONH-) | Sulfonyl Fluoride (-SO₂F) |

| Isocyanate (-NCO) | Urea Formation (via Amine) | Urea Bond (-NHCONH-) | Sulfonyl Fluoride (-SO₂F) |

| Epoxide | Ring-Opening (via Amine) | β-Amino Alcohol | Sulfonyl Fluoride (-SO₂F) |

| Phenol (-OH) or Amine (-NH₂) | SuFEx Reaction (via Sulfonyl Fluoride) | Sulfonate Ester (-SO₂O-) or Sulfonamide (-SO₂NH-) | Amine (-NH₂) |

Fluorinated polymers are a critical class of materials known for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties. researchgate.netmdpi.com The introduction of fluorine-containing moieties like the sulfonyl fluoride group can impart these desirable characteristics to conventional polymers. nih.gov Synthesizing polymers with tailored properties can be achieved either by polymerizing fluorine-containing monomers or by chemically modifying a parent polymer. umn.edu

While this compound is not a conventional monomer for addition polymerization, its amine functionality allows it to act as a co-monomer in step-growth polymerizations, such as in the synthesis of polyamides or polyimides. Incorporating this molecule directly into the polymer backbone would create a fluorinated polymer with pendant sulfonyl fluoride groups at regular intervals. These groups could then be used to control properties such as cross-linking density, solubility, and surface energy, or to attach other functional molecules in a highly controlled manner. This approach offers a pathway to novel fluoropolymers where the properties can be precisely tuned for specific high-performance applications, such as advanced coatings, membranes, or electronics. oecd.org

Supramolecular Chemistry and Self-Assembly Investigations

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. The structure of this compound contains several features that could be exploited in the design of self-assembling systems.

The molecule possesses:

An aromatic ring , capable of participating in π-π stacking interactions.

An amine group (-NH₂) , which can act as a hydrogen bond donor.

A sulfonyl fluoride group (-SO₂F) , with highly polarized oxygen and fluorine atoms that can act as hydrogen bond acceptors.

This combination of functionalities could, in principle, direct the self-assembly of the molecule into ordered one-, two-, or three-dimensional structures. While specific studies on the self-assembly of this compound are not available, parallels can be drawn from other areas, such as the study of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals, where fluoride ions play a key role in directing the crystal packing and self-assembly of complex cage-like structures. researchgate.net Future research could explore how the interplay of hydrogen bonding and π-stacking in this compound derivatives might lead to the formation of novel liquid crystals, gels, or crystalline co-polymers with unique material properties.